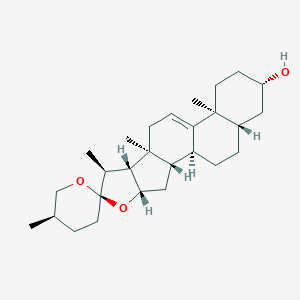

(25R)-5alpha-Spirost-9(11)-en-3beta-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4S,5'R,6R,7S,8R,9S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2'-oxane]-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h9,16-20,22-24,28H,5-8,10-15H2,1-4H3/t16-,17+,18+,19+,20-,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVKYDNFSXDPSW-NGAWEBMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CC=C5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC=C5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40911787 | |

| Record name | Spirost-9(11)-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40911787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1106-20-3 | |

| Record name | 9,11-Didehydrotigogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001106203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spirost-9(11)-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40911787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution of Spirostanol Compounds

Major Plant Families and Genera as Sources of Spirostanols

While found in some dicotyledonous families such as Fabaceae, Solanaceae, and Zygophyllaceae, spirostanols are overwhelmingly characteristic of monocotyledonous plants. nih.gov Families renowned for being rich sources of these compounds include Asparagaceae, Amaryllidaceae, Melanthiaceae, and Liliaceae. nih.govresearchgate.net

Monocots are the primary producers of steroidal saponins (B1172615). researchgate.net Within this group, genera such as Allium, Agave, Paris, and Trillium are particularly notable for their high concentration and structural diversity of spirostanol (B12661974) glycosides. nih.govresearchgate.net These compounds play crucial ecological roles for the plants, and their complex structures, comprising a hydrophobic aglycone and hydrophilic sugar chains, form the basis for a wide range of research applications. researchgate.netmdpi.com The sugar moieties most commonly attached to the spirostanol core are D-glucose, D-galactose, L-rhamnose, and D-xylose. nih.govnih.gov

Detailed phytochemical investigations into various plant species have unveiled unique spirostanol profiles, with specific compounds often being characteristic of a particular genus or species.

The genus Allium is a well-established source of steroidal saponins. researchgate.netacs.org Phytochemical analyses of different parts of these plants, from bulbs to flowers and seeds, consistently yield a variety of spirostanol structures.

In Allium porrum (leek), extensive analysis of the bulbs and flowers has led to the isolation of numerous saponins. nih.govnih.gov A study on leek flowers identified three primary spirostanol saponins: aginoside, 6-deoxyaginoside, and yayoisaponin A. mdpi.comnih.gov Earlier research on leek bulbs also reported compounds based on aglycones like agigenin (B605238) and β-chlorogenin. acs.orgacs.org

Allium tuberosum (Chinese chives) is another rich source, particularly its seeds. acs.org Research has led to the discovery of a series of novel spirostanol saponins named tuberosides. acs.orgnih.govresearchgate.net A systematic study isolated 27 steroidal glycosides from the seeds, many of which were new compounds. mdpi.com

| Compound Name | Plant Species | Plant Part | Reference |

|---|---|---|---|

| Aginoside | Allium porrum | Flowers, Bulbs | nih.gov |

| 6-deoxyaginoside | Allium porrum | Flowers, Bulbs | nih.gov |

| Yayoisaponin A (Alliporin) | Allium porrum | Flowers | nih.govresearchgate.net |

| Tuberoside J | Allium tuberosum | Seeds | nih.gov |

| Tuberoside K | Allium tuberosum | Seeds | nih.gov |

| Allituberoside O | Allium tuberosum | Seeds | mdpi.com |

The genus Agave, comprising over 400 species, is renowned for its abundance of steroidal saponins. researchgate.netnih.gov These plants are a significant industrial resource for the production of steroidal sapogenins like hecogenin (B1673031). researchgate.net Research from 1970 to 2015 identified 141 steroidal saponins and sapogenins from this genus. nih.gov

In Agave americana, studies of fermented leaves have yielded new spirostanol glycosides, including agamenosides A and B. researchgate.net Other research on the waste residue from fiber separation of A. americana leaves led to the isolation of three new steroidal saponins, agamenosides H-J. researchgate.net The aglycones found in Agave saponins are often functionalized, for instance with a carbonyl group at the C-12 position, which is characteristic of hecogenin. acs.org

| Compound Name | Plant Species | Plant Part | Reference |

|---|---|---|---|

| Agamenoside A | Agave americana | Fermented Leaves | researchgate.net |

| Agamenoside B | Agave americana | Fermented Leaves | researchgate.net |

| Agamenosides H-J | Agave americana | Leaves (Waste Residue) | researchgate.net |

| Hecogenin Glycosides | Agave macroacantha | Leaves | acs.org |

Plants of the genus Paris (family Melanthiaceae) are well-known in traditional medicine and are a prominent source of cytotoxic steroidal saponins. researchgate.netnih.gov Paris polyphylla and its varieties have been extensively studied, revealing a complex mixture of spirostanol glycosides.

Phytochemical investigation of the stems and leaves of Paris polyphylla var. yunnanensis resulted in the isolation of 12 novel steroidal saponins, named chonglouosides SL-9 to SL-20, alongside 13 known compounds. nih.gov Similarly, the rhizomes of Paris polyphylla var. latifolia yielded three new spirostanol saponins, papolatiosides A-C, which notably contained a rare fructosyl unit in their sugar chain. nih.gov Other commonly identified saponins from this genus include polyphyllin D, dioscin, and gracillin. researchgate.netnih.gov

| Compound Name | Plant Species/Variety | Plant Part | Reference |

|---|---|---|---|

| Chonglouosides SL-9–SL-20 | Paris polyphylla var. yunnanensis | Stems and Leaves | nih.gov |

| Papolatiosides A-C | Paris polyphylla var. latifolia | Rhizomes | nih.gov |

| Polyphyllin D | Paris dulongensis | Rhizomes | nih.gov |

| Dioscin | Paris polyphylla, Paris dulongensis | Rhizomes | researchgate.netnih.gov |

| Gracillin | Paris polyphylla | Rhizomes | researchgate.net |

Trigonella foenum-graecum, commonly known as fenugreek, is a member of the Fabaceae (legume) family, a dicot. aacrjournals.orgbsu.bio Despite most rich sources of spirostanols being monocots, fenugreek seeds are a notable exception and serve as a significant source of steroidal saponins. nih.govnih.gov

The primary steroidal sapogenin constituent of fenugreek is diosgenin (B1670711), which is a crucial precursor in the synthesis of steroid hormones. aacrjournals.orgbsu.bio The total steroidal saponin (B1150181) content in fenugreek seeds can range from 2.20% to 3.38% by dry weight. bsu.bio Research has also focused on isolating specific furostanolic saponins, such as protodioscin, from fenugreek seeds. aacrjournals.orggoogle.com The presence of these compounds in a dicot highlights the broad, albeit concentrated, distribution of spirostanol derivatives in the plant kingdom.

Specific Plant Species and Their Spirostanol Profiles

Dracaena Species (e.g., Dracaena angustifolia)

The genus Dracaena is a notable source of steroidal saponins. mdpi.com Phytochemical investigations of various Dracaena species have led to the isolation and characterization of numerous spirostanol saponins. researchgate.net For instance, fresh stems of Dracaena angustifolia have yielded several new steroidal saponins, named angudracanosides A-F, alongside other known compounds. nih.govacs.org The underground parts of this plant are also recognized for their saponin content. nih.gov Research has shown that the C27 steroidal saponins found in the Dracaena genus possess a range of biological activities. researchgate.netnih.gov Each species within the genus appears to produce a distinct profile of saponins. mdpi.com

Yucca Species (e.g., Yucca schidigera)

Yucca schidigera is a prominent commercial source of steroidal saponins. researchgate.netmdpi.com The stems of Y. schidigera are particularly rich in these compounds, from which numerous new and known spirostanol saponins have been isolated. nih.gov These saponins are primarily of the spirostanol, isospirostanol, and furostanol types. mdpi.com The extracts from Y. schidigera are widely utilized in various industries due to their high saponin content. mdpi.com In total, over 100 different spirostanic and furostanic saponins have been identified across the Yucca genus. nih.gov

Other Relevant Plant Sources

A variety of other plants are also known to contain spirostanol compounds.

Convallaria majalis (Lily of the Valley): The roots and rhizomes of Convallaria majalis are a known source of spirostanol sapogenins and saponins. nih.govresearchgate.net Research on the European variety has led to the isolation of new sapogenins and saponins. nih.govresearchgate.net Phytochemical studies of its rhizomes have identified new 5β-spirostanol triglycosides, such as convallasaponin A, and other polyhydroxylated spirostanol saponins. nih.govresearchgate.net The whole plant has been found to yield a variety of steroidal glycosides. mdpi.com

Smilax china : This plant is recognized for being rich in steroidal saponins. caldic.com The rhizomes, in particular, have been a source for the isolation of new furostanol and pregane-type saponins, along with known steroidal saponins. thieme-connect.com The genus Smilax as a whole is characterized by the presence of diverse steroidal saponins, including spirostane types. nih.gov

Ruscus aculeatus (Butcher's Broom): The underground parts, specifically the rhizomes, of Ruscus aculeatus are a significant source of steroidal saponins, including both spirostanol and furostanol types. mdpi.comnih.govresearchgate.net The main aglycones found are ruscogenin (B1680278) and neoruscogenin. researchgate.net Phytochemical examinations have led to the isolation of new spirostanol and furostanol saponins from its underground parts. nih.gov

Tacca chantrieri (Black Bat Flower): The rhizomes of Tacca chantrieri have been analyzed and found to contain various steroidal saponin constituents. nih.govresearchgate.net These rhizomes are used in traditional practices and are noted for their active compounds, including saponins. researchgate.netgggp.org

Bauhinia tomentosa : This plant contains a range of phytochemicals, including saponins. zenodo.org Saponins have been identified in various parts of the plant, contributing to its chemical profile. zenodo.orgnih.gov

Distribution Patterns of Spirostanols within Plant Organs

Steroidal saponins are not uniformly distributed throughout a plant; their concentration and composition can vary significantly between different organs. nih.gov Research indicates that these compounds accumulate in a tissue or organ-specific manner. nih.gov

For example, in Ruscus aculeatus, the highest concentration of steroidal saponins is found in the underground parts, such as the rhizomes. researchgate.netnih.govscispace.com Similarly, the rhizomes are the primary source of spirostanols in Tacca chantrieri nih.govresearchgate.net, Smilax china thieme-connect.com, and Convallaria majalis. nih.govnih.govresearchgate.net In Dracaena angustifolia, the stems and underground parts have been identified as saponin-rich. nih.govacs.orgnih.gov In the genus Allium, steroidal saponins are found in the flowers, bulbs, seeds, and underground parts. nih.gov The specific distribution is thought to be related to the ecological functions of these compounds within the plant. nih.gov

The following table summarizes the distribution of spirostanol saponins in the plant sources discussed:

Table 1: Plant Sources and Distribution of Spirostanol Saponins| Plant Species | Plant Part(s) Containing Spirostanols |

|---|---|

| Dracaena angustifolia | Stems, Underground parts nih.govacs.orgnih.gov |

| Yucca schidigera | Stems nih.gov |

| Convallaria majalis | Roots, Rhizomes, Whole Plant nih.govresearchgate.netresearchgate.netmdpi.com |

| Smilax china | Rhizomes thieme-connect.com |

| Ruscus aculeatus | Underground parts (Rhizomes) mdpi.comresearchgate.netnih.gov |

| Tacca chantrieri | Rhizomes nih.govresearchgate.net |

| Bauhinia tomentosa | General (leaves, stem, flowers, etc.) zenodo.org |

Biosynthesis of Spirostanol Skeletons and Glycosides

General Biosynthetic Pathway of Steroidal Saponins (B1172615)

Steroidal saponins, including the spirostanol (B12661974) class to which (25R)-5alpha-Spirost-9(11)-en-3beta-ol belongs, are derived from the isoprenoid pathway. The biosynthesis can be broadly categorized into three main stages: the formation of the 2,3-oxidosqualene (B107256) precursor, the cyclization and modification of this precursor to form a sterol backbone like cholesterol, and the subsequent extensive modifications of this sterol skeleton. nih.govresearchgate.net These modifications, such as oxidation, hydroxylation, and glycosylation, are what generate the vast structural diversity observed in steroidal saponins. nih.govresearchgate.net

The journey from the linear hydrocarbon squalene (B77637) to the complex cyclic spirostanol skeleton is a pivotal part of the biosynthetic pathway.

Synthesis of 2,3-Oxidosqualene : The biosynthesis begins with the cyclization of two farnesyl diphosphate (B83284) (FPP) molecules to form squalene. nih.gov This reaction is catalyzed by the enzyme squalene synthase. nih.gov Squalene is then epoxidized by squalene epoxidase to form 2,3-oxidosqualene. nih.govnih.gov This epoxide is the crucial precursor for the cyclization reactions that form the steroid nucleus. nih.govresearchgate.net

Cyclization to Sterol Backbone : In plants, 2,3-oxidosqualene is primarily cyclized by cycloartenol (B190886) synthase to produce cycloartenol, which serves as the key precursor for most plant sterols (phytosterols). nih.gov Through a series of subsequent enzymatic reactions, cycloartenol is converted into cholesterol. sciencedaily.com Cholesterol is now recognized as a significant intermediate in the biosynthesis of steroidal saponins in many plant species. nih.govsciencedaily.com

Formation of the Spirostanol Skeleton : Starting from cholesterol, the pathway diverges towards the formation of various steroidal aglycones. A series of hydroxylation and oxidation reactions, primarily at positions C-16, C-22, and C-26 of the cholesterol side chain, leads to the formation of a furostanol intermediate. nih.govresearchgate.netnih.gov The characteristic spiroketal structure of the spirostanol skeleton is formed by the enzymatic closure of the F-ring of this furostanol precursor. nih.govresearchgate.net The specific stereochemistry at C-25, as seen in this compound, is determined during these modification steps.

The conversion and diversification of the sterol backbone into various spirostanol saponins are orchestrated by two major families of enzymes: Cytochrome P450 monooxygenases and UDP-glycosyltransferases.

Cytochrome P450 monooxygenases (CYPs) are a large family of heme-containing enzymes that play a critical role in the oxidative functionalization of the sterol skeleton. nih.govnih.gov These enzymes catalyze crucial hydroxylation and oxidation reactions that are essential for creating the structural diversity of steroidal saponins. nih.govresearchgate.net

CYPs are responsible for introducing hydroxyl groups at specific carbon atoms of the cholesterol side chain, such as C-16, C-22, and C-26, which are prerequisite steps for the formation of the spirostanol ring system. nih.govresearchgate.net For instance, research has identified specific CYPs, like CYP90B and CYP72A, as being involved in these hydroxylation events that lead to the formation of diosgenin (B1670711), a well-known spirostanol aglycone. nih.gov The introduction of the double bond at the C-9(11) position in this compound is also likely catalyzed by a specific P450 enzyme. The functional characterization of these enzymes is an active area of research, with studies in various plants like Paris polyphylla helping to elucidate the specific roles of different P450s in the pathway. nih.gov

Table 1: Key Cytochrome P450 Enzymes in Steroidal Saponin (B1150181) Biosynthesis

| Enzyme Family | Proposed Function | Plant Species Example | Reference |

| CYP90B/CYP94 | Cholesterol C16/C22-monohydroxylase | General | nih.gov |

| CYP72A | Cholesterol 26-hydroxylase | General, Paris polyphylla, Trigonella foenum-graecum | nih.gov |

| CYP90G4 | Candidate for diosgenin biosynthesis | Paris polyphylla | nih.gov |

| CYP94D108/109 | Candidate for diosgenin biosynthesis | Paris polyphylla | nih.gov |

Once the spirostanol aglycone, such as this compound, is formed, it undergoes glycosylation, a process catalyzed by UDP-glycosyltransferases (UGTs). nih.govresearchgate.net UGTs are a diverse group of enzymes that transfer sugar moieties from an activated donor molecule, typically a UDP-sugar, to the aglycone. researchgate.netdtu.dk This glycosylation step is crucial as it significantly impacts the solubility, stability, and biological activity of the resulting saponin. researchgate.net

The process often begins with the attachment of a glucose molecule to the hydroxyl group at the C-3 position of the sterol A-ring, a reaction catalyzed by a 3-O-sterol glycosyltransferase (S3GT). nih.gov Further glycosylation can occur by the sequential addition of other sugar units to this initial glucose or at other hydroxyl groups on the aglycone, leading to the formation of complex oligosaccharide chains. researchgate.netnih.gov The specificity of different UGTs for both the aglycone substrate and the sugar donor is what generates the vast diversity of steroidal saponins found in nature. nih.gov

Table 2: Examples of UGTs in Steroidal and Triterpenoid (B12794562) Saponin Biosynthesis

| Enzyme | Function | Plant Species Example | Reference |

| S3GT (UGT80 family) | Glycosylation of 3-OH site of diosgenin | General | nih.gov |

| PpUGT73YD1 | Rhamnosyltransferase in polyphyllin biosynthesis | Paris polyphylla | researchgate.net |

| PpUGT738A2 | Rhamnosyltransferase in polyphyllin biosynthesis | Paris polyphylla | researchgate.net |

| UGTPn87 | Glycosylation at C3 or C20 of protopanaxadiol-type saponins | Panax notoginseng | nih.gov |

Key Enzymatic Steps and Catalytic Mechanisms

Molecular Regulation of Spirostanol Biosynthesis in Plants

The biosynthesis of steroidal saponins is a tightly regulated process, influenced by both developmental cues and environmental stimuli. nih.gov This regulation occurs primarily at the transcriptional level, where the expression of key biosynthetic genes, including those for CYPs and UGTs, is controlled by various factors. nih.gov

Plant hormones play a significant role in modulating the production of secondary metabolites, including steroidal saponins, often as part of the plant's defense response. researchgate.net

Jasmonic Acid (JA): Jasmonic acid and its methyl ester, methyl jasmonate (MeJA), are well-known elicitors of secondary metabolite biosynthesis. nih.govmdpi.com Studies have shown that the application of MeJA can induce the synthesis and accumulation of steroidal saponins in various plant species, such as fenugreek and Dioscorea zingiberensis. nih.gov JA signaling pathways can activate specific transcription factors that, in turn, bind to the promoter regions of biosynthetic genes and enhance their expression. mdpi.comnih.gov This response is a key part of the plant's defense mechanism against herbivores and certain pathogens. frontiersin.org

Salicylic Acid (SA): Salicylic acid is another crucial signaling molecule in plant defense, primarily associated with responses to biotrophic pathogens. frontiersin.org The interplay between SA and JA signaling pathways is complex, often exhibiting an antagonistic relationship. frontiersin.orgnih.gov While JA is a potent inducer, SA has been shown to suppress JA-responsive genes in some contexts by affecting the stability or activity of transcription factors like ORA59. nih.gov However, the precise effect of SA on spirostanol biosynthesis can be species- and context-dependent. In some cases, SA can also induce the production of certain secondary metabolites. researchgate.net The balance and crosstalk between these hormonal pathways allow the plant to fine-tune its defensive chemical profile in response to specific threats. frontiersin.org

Evolutionary Aspects of Spirostanol Biosynthetic Pathways

The evolution of the intricate biosynthetic pathways leading to spirostanols is a story of genetic innovation. The sporadic distribution of these compounds across distantly related plant species suggests a complex evolutionary history. mdpi.comresearchgate.net Key drivers in the evolution of these specialized metabolic pathways are gene duplication events, including whole-genome duplications and tandem duplications. These events provide the raw genetic material for evolutionary novelty, allowing for the emergence of new enzyme functions that contribute to the vast chemical diversity seen in plant secondary metabolites.

Independent Evolutionary Origins of Spiroketal Formation

One of the most remarkable findings in the study of spirostanol biosynthesis is the evidence for its repeated, independent evolution in different plant lineages—a classic example of convergent evolution. The characteristic spiroketal structure of compounds like diosgenin, a close relative of this compound, appears in phylogenetically distant plants. researchgate.net

A pivotal study revealed that the biosynthesis of diosgenin from cholesterol evolved independently in a monocot (Paris polyphylla) and a eudicot (Trigonella foenum-graecum). researchgate.net Despite their distant evolutionary relationship, both species developed the ability to perform the necessary oxidative 5,6-spiroketalization of cholesterol. researchgate.net They achieved this by recruiting different pairs of cytochrome P450 enzymes to catalyze the reaction. researchgate.net This demonstrates that plants have independently evolved a solution to create the same complex chemical structure multiple times, likely driven by similar selective pressures. documentsdelivered.com While bacteria also produce spiroketal compounds, the enzymes involved have no known homologs in plants, indicating that plants developed an entirely separate route for this spiroketalization. researchgate.net

Table 1: Independently Evolved Cytochrome P450 Enzymes for Diosgenin Biosynthesis

| Plant Species | Lineage | Essential CYP Enzyme 1 | Essential CYP Enzyme 2 (examples) | Source |

| Paris polyphylla | Monocot | PpCYP90G4 | PpCYP94D108, PpCYP94D109, PpCYP72A616 | researchgate.net |

| Trigonella foenum-graecum | Eudicot | TfCYP90B50 | TfCYP82J17, TfCYP72A613 | researchgate.net |

Neofunctionalization of Ancestral Enzymes

The independent evolution of spiroketal biosynthesis is underpinned by the powerful evolutionary mechanism of neofunctionalization. This process occurs after a gene duplication event, where one copy of the gene is freed from its original selective pressures and can accumulate mutations that lead to a new function.

In the case of spirostanol biosynthesis, the evolutionary progenitors of the key CYP enzymes have been traced back to conserved pathways, specifically brassinosteroid (BR) phytohormone metabolism. The essential enzymes PpCYP90G4 and TfCYP90B50, which catalyze the critical spiroketalization step, are phylogenetically related to the CYP90B family of enzymes responsible for C-22 hydroxylation in the biosynthesis of these vital plant hormones. This suggests that an ancestral gene involved in primary metabolism was duplicated, and the new copy was "repurposed" or neofunctionalized to create the novel chemistry required for spirostanol formation. This recruitment and modification of ancestral enzymes is a common theme in the evolution of the vast chemical diversity found in the plant kingdom.

Chemical Synthesis and Structural Modification of Spirostanol Compounds

Total Synthesis Approaches for Spirostanol (B12661974) Saponins (B1172615) (e.g., Gitonin)

The total synthesis of spirostanol saponins is a formidable task due to the intricate stereochemistry of the steroidal core and the complexity of the attached oligosaccharide chains. A landmark achievement in this area is the first total synthesis of Gitonin. rsc.orgrsc.orgresearchgate.net

The synthesis of the aglycone portion commenced with tigogenin (B51453), a commercially available sapogenin. rsc.org The tetrasaccharide component was assembled using a carefully planned glycosylation strategy, employing building blocks like isopropyl β-D-1-thiogalactopyranoside, D-galactopyranosyl trichloroacetimidate, and D-xylopyranosyl trichloroacetimidate. rsc.org Key strategies that facilitated this complex synthesis included a cascade two-step glycosylation and the use of Schmidt's inverse procedure, which significantly streamlined the challenging carbohydrate chemistry. rsc.orgrsc.org This synthetic achievement not only confirmed the structure of Gitonin but also provided access to structural analogues for biological evaluation. rsc.orgrsc.org

Semi-Synthesis Strategies from Natural Sapogenins

Given the complexity of total synthesis, semi-synthesis starting from abundant natural sapogenins like diosgenin (B1670711), hecogenin (B1673031), or tigogenin is the more prevalent and practical approach for producing various spirostanol analogues. rsc.org This strategy leverages the pre-existing and stereochemically rich steroidal core, allowing chemists to focus on specific structural modifications.

The conversion between furostanol and spirostanol skeletons is a biochemically and synthetically significant transformation. nih.gov Furostanol saponins, which possess an open F-ring and a sugar moiety typically at C-26, can be converted into the corresponding spirostanols, which feature the characteristic spiroketal system. rsc.orgmdpi.com

This conversion is often achieved through enzymatic or acidic hydrolysis. rsc.orgmdpi.com For instance, treatment of a furostanol glycoside with β-D-glucosidase can cleave the glucose unit at C-26, triggering the spontaneous and stereospecific cyclization to form the thermodynamically more stable spirostanol F-ring. mdpi.com This process is not only a laboratory technique but also a key step in the biosynthesis of spirostanol saponins in plants and a critical consideration in the industrial processing of sapogenin-rich plant materials like Dioscorea zingiberensis. nih.govrsc.org Effective conversion of native furostanol saponins to spirostanol saponins is crucial to prevent the formation of undesired side products during acid hydrolysis and to improve the yield of valuable sapogenins like diosgenin. rsc.org

Modifying the steroidal core by introducing new functional groups, such as hydroxyls and double bonds, is a cornerstone of semi-synthesis. These modifications are essential for creating analogues with altered biological activities and for synthesizing specific natural products from more common precursors. The synthesis of (25R)-5alpha-Spirost-9(11)-en-3beta-ol, for example, would require the introduction of a C9(11) double bond into a saturated spirostanol skeleton like tigogenin.

Standard steroid chemistry reactions are often employed. For instance, the introduction of a double bond can be achieved through dehydration of a hydroxyl group or via a bromination-dehydrobromination sequence. Hydroxyl groups can be introduced at various positions using reagents like m-CPBA for epoxidation followed by ring-opening, or through microbial hydroxylation, which can offer high regio- and stereoselectivity. nih.gov

Semi-synthesis provides a versatile platform for preparing a wide array of spirostanol analogs for structure-activity relationship (SAR) studies.

Polyhydroxylated Spirostanols: These compounds, featuring three or more hydroxyl groups on the aglycone, are a significant subclass with diverse biological activities. nih.gov Their synthesis often starts from a sapogenin that already contains one or two hydroxyl groups. For example, starting from diosgenin (which has a 3β-hydroxyl and a C5-C6 double bond), a sequence involving epoxidation of the double bond followed by acid-catalyzed opening of the epoxide can yield a diol at C-5 and C-6. nih.gov Further selective oxidation and reduction steps can be used to modify the hydroxylation pattern. nih.gov Numerous polyhydroxylated spirostanol saponins have been isolated from natural sources like Dioscorea polygonoides and Convallaria majalis. researchgate.netnih.gov

Spirostanol Carbamates: Carbamate functional groups can be introduced to modify the polarity and hydrogen-bonding capabilities of the molecule, potentially enhancing its interaction with biological targets. The synthesis of spirostanol carbamates is typically achieved by reacting the hydroxyl group of the sapogenin (e.g., the 3β-OH of diosgenin) with an isocyanate, such as phenyl isocyanate, often in the presence of an acid catalyst. nih.gov Another method involves reacting the alcohol with sodium cyanate (B1221674) and an acid source like silica (B1680970) sulfuric acid. arkat-usa.org These reactions are generally efficient and yield the corresponding carbamates, which can then be evaluated for biological activity. nih.gov

Table 1: Examples of Semi-Synthetic Reactions for Spirostanol Modification

| Starting Material | Reagents/Reaction Type | Product Type | Ref. |

|---|

Stereoselective Synthesis of Spirostanol Isomers

The stereochemistry of the spirostanol skeleton, particularly at the C25 position, is a critical determinant of biological activity. Natural spirostanols exist as (25R) and (25S) epimers, often found as mixtures in plants like Yucca schidigera. researchgate.net While chromatographic methods using specialized columns (e.g., C30) can be used to separate these natural diastereomers, stereoselective synthesis is essential for obtaining pure epimers for pharmacological testing. researchgate.net

The control of stereochemistry in the synthesis of the spiroketal (F-ring) is a key challenge. Synthetic strategies often rely on substrate-controlled reactions where the existing stereocenters in the steroidal framework guide the formation of the new chiral centers. For instance, the cyclization of a furostanol precursor to form the spiroketal is a thermodynamically controlled process that typically favors the more stable (25R) isomer. However, achieving stereoselectivity for the less stable (25S) isomer often requires kinetically controlled conditions or the use of chiral auxiliaries or catalysts to influence the stereochemical outcome of key bond-forming reactions.

Advanced Structural Elucidation and Analytical Methodologies for Spirostanols

Chromatographic Separation and Purification Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical technique for the separation and identification of volatile and thermally stable compounds, including steroidal sapogenins like (25R)-5alpha-Spirost-9(11)-en-3beta-ol. The process typically involves the extraction of the compound from its matrix, followed by optional derivatization to enhance volatility and thermal stability, chromatographic separation, and finally, detection by mass spectrometry.

For spirostanols, which possess hydroxyl groups, derivatization is a common step to improve their chromatographic behavior and prevent thermal degradation in the GC inlet and column. researchgate.netnih.gov The most prevalent method is silylation, which converts the polar -OH group into a nonpolar trimethylsilyl (B98337) (TMS) ether. scielo.org.boresearchgate.net This is often achieved by reacting the analyte with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in a solvent like anhydrous pyridine. scielo.org.boresearchgate.net

Once derivatized, the sample is injected into the gas chromatograph. A capillary column, such as an HP-5MS, is frequently used for the effective separation of steroidal sapogenins. acs.org The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI).

The resulting mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the molecule. For the spirostane skeleton, mass spectra are often characterized by the presence of a molecular ion (M+) and a series of diagnostic fragment ions. acs.org A base peak at a mass-to-charge ratio (m/z) of 139 is considered characteristic for many steroidal sapogenins. acs.org Other significant fragments arise from cleavages in the spiroketal side chain (rings E and F), providing structural confirmation. researchgate.net By comparing the retention time and the fragmentation pattern to that of known standards or library data, the presence of this compound can be unequivocally confirmed.

Table 1: Representative GC-MS Analysis Parameters for Steroidal Sapogenins

| Parameter | Description | Reference |

|---|---|---|

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in anhydrous pyridine | scielo.org.bo |

| GC Column | HP-5MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) | acs.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | acs.org |

| Characteristic Mass Fragments (m/z) | Molecular Ion (M+) of the derivatized analyte | acs.org |

| 139 (often the base peak), 255, 273 (related to E-ring cleavage) | acs.orgresearchgate.net |

Computational Approaches in Structural Analysis and Interaction Studies

Computational chemistry has become an indispensable tool in the structural analysis of complex natural products and in predicting their interactions with biological macromolecules. For spirostanols such as this compound, methods like Density Functional Theory (DFT) and molecular modeling provide insights that are complementary to experimental data, aiding in definitive structural assignment and hypothesis-driven biological evaluation.

Theoretical GIAO DFT Calculations

The definitive structural elucidation of complex diastereomers, such as those common among spirostanols, can be challenging using experimental NMR data alone. Theoretical calculations of NMR chemical shifts provide a powerful method for validating proposed structures. The Gauge-Including Atomic Orbital (GIAO) method, within the framework of Density Functional Theory (DFT), is a widely used approach for this purpose. researchgate.netnih.gov

The process involves first optimizing the three-dimensional geometry of the proposed structure of this compound using a selected DFT functional (e.g., B3LYP) and basis set. mdpi.com Following geometry optimization, the GIAO method is used to calculate the absolute magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of the predicted chemical shifts is highly dependent on the chosen functional and basis set. nih.gov By comparing the calculated ¹H and ¹³C NMR spectra with the experimental spectra, the correct structure can be confirmed. A high correlation between the theoretical and experimental data lends strong support to the proposed structural assignment. researchgate.net This combined experimental and computational approach is particularly valuable for unambiguously determining the stereochemistry of the spirostane skeleton. researchgate.net

Table 2: Performance of Selected DFT Functionals in Predicting ¹³C NMR Chemical Shifts

| DFT Functional | Basis Set | Mean Absolute Error (MAE, ppm) | Root Mean Square Error (RMSE, ppm) | Reference |

|---|---|---|---|---|

| B3LYP | 6-311+G(2d,p) | 5.80 | 7.52 | nih.gov |

| B97D | TZVP | 4.21 | 5.23 | nih.gov |

| TPSSTPSS | TZVP | 4.23 | 5.24 | nih.gov |

| M06-2X | 6-311+G(2d,p) | 7.31 | 8.89 | nih.gov |

Note: Data is representative of typical performance in DFT calculations for organic molecules and illustrates the variance between different methods.

Molecular Modeling for Conformational Analysis and Binding Prediction

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in three-dimensional space. For this compound, these methods are crucial for understanding its conformational preferences and predicting its potential biological targets.

Conformational Analysis: The biological activity of a molecule is intrinsically linked to its three-dimensional shape. The spirostane framework is a rigid steroidal system, but it still possesses conformational flexibility, particularly in its side chain. Computational methods, such as molecular mechanics or DFT-based geometry optimization, are used to determine the most stable, low-energy conformations of the molecule. researchgate.net This analysis, often corroborated by experimental NMR data (e.g., NOESY/ROESY experiments), is the first step in understanding how the molecule will be recognized by and interact with a biological receptor. researchgate.netrsc.org

Binding Prediction (Molecular Docking): Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as our spirostanol) when bound to a second molecule (a receptor, typically a protein). This method is widely used to screen for potential drug targets and to hypothesize the mechanism of action. researchgate.netnih.gov

In a typical docking study, a 3D model of this compound is placed into the binding site of a target protein of interest. An algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, and a scoring function is used to estimate the binding affinity for each pose. The results can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. For instance, studies have successfully used docking to evaluate the binding affinity of spirostanol (B12661974) compounds to targets like the HER2 receptor and tubulin, providing a rationale for their potential chemotherapeutic activity. researchgate.net

Table 3: Example of Molecular Docking Results for a Spirostanol Compound

| Ligand | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| (25S)-Spirosten-1β,3β-diol | HER2 Receptor | -9.1 | LEU-726, LYS-753, ASP-863 | researchgate.net |

| 5β-Spirost-25(27)-en-1β,3β-diol | HER2 Receptor | -8.9 | LEU-726, VAL-734, LYS-753 | researchgate.net |

| (25S)-Spirosten-1β,3β-diol | Tubulin | -8.5 | ASN-101, THR-145, GLN-11 | researchgate.net |

| 5β-Spirost-25(27)-en-1β,3β-diol | Tubulin | -8.3 | ASN-101, LYS-19, GLN-11 | researchgate.net |

Note: This table is illustrative of docking studies performed on similar spirostanol diols to demonstrate the type of data generated.

Structure Activity Relationship Sar Studies of Spirostanol Compounds

Influence of Aglycone Structure on Biological Activity

The aglycone, or sapogenin, forms the core of the spirostanol (B12661974) saponin (B1150181) and is a primary determinant of its biological potential. Modifications to this steroidal nucleus, such as the addition or removal of hydroxyl groups, the introduction of double bonds, and changes in stereochemistry, can profoundly alter the compound's efficacy and mechanism of action.

The number and position of hydroxyl (-OH) groups on the spirostanol aglycone are critical for its biological activity. The specific pattern of hydroxylation can enhance or diminish the compound's effects.

For instance, studies on various spirostanol saponins (B1172615) have demonstrated that hydroxylation at specific positions significantly influences their cytotoxic properties. A study involving gitonin and its analogues revealed that the presence of a 2α-hydroxy group on the aglycone weakened the compound's cytotoxicity against several cancer cell lines. researchgate.net In another comparative study, compounds from Allium porrum were evaluated. The results indicated differences in activity based on hydroxylation at C-6 and C-15. mdpi.com For example, 6-deoxy-aginoside, which lacks a hydroxyl group at the C-6 position compared to its parent compound aginoside, exhibited the highest inhibitory effects on nitric oxide (NO) production. iyte.edu.trresearchgate.net

Furthermore, extensive hydroxylation does not necessarily lead to higher activity. A hexahydroxylated (25R)-spirostane, specifically (25R)-spirostane-1β,2β,3β,4β,5β,6β-hexol, showed only weak cytotoxic activity against the LU-1 human lung cancer cell line, with an IC₅₀ value of 95.81 µM. This suggests that an optimal number and specific arrangement of hydroxyl groups, rather than their mere presence, are key for potent biological action. The position of these groups affects the molecule's polarity and its ability to bind to target receptors or enzymes.

Table 1: Effect of Aglycone Hydroxylation on Cytotoxicity

| Compound | Key Structural Feature | Cell Line | Activity | IC₅₀ (µM) |

|---|---|---|---|---|

| Gitonin Analogue | With 2α-hydroxy group | A549, HepG2, MCF-7 | Weaker Cytotoxicity | - |

IC₅₀: The half maximal inhibitory concentration. A lower value indicates higher potency.

The presence and location of carbon-carbon double bonds within the steroidal skeleton are another crucial factor in determining the biological activity of spirostanol compounds. Double bonds alter the conformation and electronic properties of the steroid nucleus, which can affect its interaction with biological targets.

For example, the well-known spirostanol sapogenin, diosgenin (B1670711), features a double bond at the Δ5,6 position. iyte.edu.tr Studies on steroid-modifying enzymes have shown that the position of the double bond is critical for the efficiency of enzymatic reactions, such as isomerization. researchgate.net While the Δ5,6 double bond is common, the specific compound of interest, (25R)-5alpha-Spirost-9(11)-en-3beta-ol, possesses a less common Δ9(11) double bond. Research on related compounds like phytoecdysteroids suggests that a 9(11)-double bond can sometimes be an artifact of laboratory processing, arising from the dehydration of 11α-hydroxy steroids. However, its natural occurrence and specific influence on the biological activity of spirostanols are not as extensively studied as other unsaturation patterns. The introduction of this bond flattens the B/C ring junction, which could potentially alter receptor binding and subsequent biological response, but detailed SAR studies focusing on the Δ9(11) moiety in spirostanols are limited.

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the activity of spirostanols. Two key stereochemical features are the configuration at the C-25 methyl group (25R or 25S) and the fusion of the A and B rings (5α or 5β).

The stereochemistry at C-25, which distinguishes between the (25R) and (25S) isomers (also known as neo- and iso-isomers), is also critical. The orientation of the methyl group on the F-ring can influence the biological activity. In a study on diastereomers from Yucca schidigera, the (25R) and (25S) forms of various spirostanol saponins exhibited different cytotoxic activities against the SW620 human colon cancer cell line. This demonstrates that even a subtle change in the orientation of a single methyl group can alter biological potency.

Table 2: Cytotoxicity of 25R/S-Spirostanol Saponin Diastereomers on SW620 Cells

| Compound Pair | 25R Isomer (IC₅₀ in µM) | 25S Isomer (IC₅₀ in µM) |

|---|---|---|

| Schidigera-saponin A1 | 3a: 24.38 | 3b: 12.02 |

| Schidigera-saponin B1 | 4a: 29.81 | 4b: 17.53 |

| Schidigera-saponin C1 | 5a: 22.01 | 5b: 14.73 |

Data sourced from a study on Yucca schidigera saponins. A lower IC₅₀ value indicates greater cytotoxicity.

Role of Glycosylation in Modulating Activity

Glycosylation, the attachment of sugar moieties to the aglycone at positions such as C-3, is a defining feature of saponins and a major modulator of their biological activity. The sugar portion of the molecule affects its solubility, bioavailability, and ability to interact with cell surfaces. mdpi.comiyte.edu.tr

The length and sequence of the oligosaccharide (sugar) chain are critical. Generally, the presence of a sugar chain is necessary for significant cytotoxic activity, as the aglycone alone often shows much weaker effects. iyte.edu.tr

The type of sugar (e.g., glucose, rhamnose, galactose, xylose) and the way they are linked together (glycosidic linkages) are also key determinants of activity. Different sugar units confer different physicochemical properties to the saponin.

Research has shown that not only the type of sugar but also its point of attachment matters. For instance, attaching an α-L-rhamnosyl unit at the C-2 position of a glucose residue in a diosgenin saponin resulted in a disaccharide with potent cytotoxicity. In contrast, when the same rhamnose unit was attached to the C-3 or C-4 position of the glucose, the resulting saponins had significantly lower cytotoxic activity. This highlights the specificity of the interaction between the saponin and its biological target. Furthermore, the stereochemistry and flexibility of the central glycosidic linkage that connects the sugar chain to the aglycone have been shown to be critical for the adjuvant activity of saponins like QS-21, suggesting that this junction plays a key role in the molecule's interaction with the immune system.

Monodesmosidic vs. Bidesmosidic Saponins

The number and location of sugar chains attached to the aglycone core of a spirostanol saponin play a pivotal role in its biological activity. Saponins are classified as monodesmosidic if they have a single sugar chain, typically attached at the C-3 position. Bidesmosidic saponins, in contrast, possess two sugar chains. nih.gov

Research has indicated that the presence of a single sugar chain can correlate with enhanced bioactivity. For instance, studies on oleanolic saponins, a type of triterpenoid (B12794562) saponin, have demonstrated that monodesmosidic variants exhibit greater antitumor cytotoxicity compared to their bidesmosidic counterparts. nih.gov This suggests that the additional sugar chain in bidesmosidic saponins may hinder the molecule's ability to interact with its biological target.

Comparative Activity Profiles of Spirostanols versus Furostanols

Spirostanols and furostanols represent two major classes of steroidal saponins, distinguished by the structure of their F-ring. In spirostanols, the F-ring is closed, whereas in furostanols, it remains open. nih.gov This structural difference has significant implications for their biological activities. Furostanol saponins are considered the biogenetic precursors to spirostanol saponins. researchgate.net An enzymatic reaction, often facilitated by a glycosidase, can convert a furostanol saponin with a β-glucoside at the C-26 position into a spirostanol saponin through the closure of the F-ring. nih.gov

A study investigating the anti-inflammatory properties of compounds isolated from Solanum macaonense provides a direct comparison of the activities of spirostanols and furostanols. nih.gov The research team isolated new spirostanol and furostanol saponins and evaluated their ability to inhibit superoxide (B77818) anion generation and elastase release in neutrophils. nih.gov

The results, as summarized in the table below, indicate that spirostanol saponins generally exhibit more potent anti-inflammatory effects. Several spirostanols significantly inhibited both superoxide anion generation and elastase release, while the tested furostanol saponins did not show noteworthy activity in this assay. nih.gov However, some spirostanol compounds displayed selective activity, inhibiting either elastase release or superoxide anion generation. nih.gov This suggests that the rigid, closed F-ring structure of spirostanols may be more conducive to binding with the biological targets involved in these inflammatory pathways.

**Table 1: Comparative Anti-inflammatory Activity of Spirostanols and Furostanols from *Solanum macaonense***

| Compound Class | Compound Name | Inhibition of Superoxide Anion Generation (IC₅₀ in µM) | Inhibition of Elastase Release (IC₅₀ in µM) |

|---|---|---|---|

| Spirostanol | Macaoside A | - | 3.2 |

| Spirostanol | Macaoside D | - | 4.2 |

| Spirostanol | Known Compound 19 | 6.1 | - |

| Spirostanol | Known Compound 20 | 7.0 | 3.7 |

| Spirostanol | Known Compound 21 | 7.6 | 4.4 |

| Spirostanol | Known Compound 24 | 4.0 | 1.0 |

| Furostanol | Macaosides I-R | Not Active | Not Active |

Data sourced from a study on compounds from Solanum macaonense. nih.gov

This comparative analysis underscores the importance of the aglycone structure in defining the pharmacological profile of steroidal saponins. The conversion of furostanols to the more structurally constrained spirostanols appears to be a critical step in potentiating certain biological activities.

Molecular and Cellular Mechanisms of Spirostanol Action

Modulation of Inflammatory Pathways

There is no available information from the conducted research regarding the modulation of inflammatory pathways by (25R)-5alpha-Spirost-9(11)-en-3beta-ol. While the parent structure, a spirostanol (B12661974), is a class of compounds known for various biological activities, the specific derivative has not been studied in the context of the pathways below.

Effects on Inflammatory Cytokines (e.g., Nf-κB, TLR4, MAPKs pathways)

No studies were found that investigate the effects of this compound on the NF-κB, TLR4, or MAPKs signaling pathways. Research on other related steroidal saponins (B1172615), such as diosgenin (B1670711), has shown anti-inflammatory properties, but these findings cannot be directly attributed to this compound. nih.govnih.gov

Inhibition of Nitric Oxide Production

No research was identified that examines the capacity of this compound to inhibit the production of nitric oxide (NO).

Anti-proliferative and Cytostatic Mechanisms

There is a lack of published research on the anti-proliferative and cytostatic mechanisms of this compound. The potential for this compound to influence cancer cell growth and division remains uninvestigated in the available literature.

Induction of Apoptosis in Cancer Cell Lines

No studies have been published that demonstrate or investigate the induction of apoptosis in any cancer cell lines by this compound. While other steroidal compounds have been explored for their pro-apoptotic potential, such data is absent for this specific molecule. nih.gov

Effects on Cell Cycle Progression (e.g., G2/M arrest)

The effects of this compound on cell cycle progression, including any potential to induce G2/M arrest, have not been reported in the scientific literature.

Suppression of Cell Proliferation and Migration

This compound, known in much of the literature as diosgenin, has demonstrated significant effects on the suppression of cell proliferation and migration, particularly in cancer cell lines. Research indicates that diosgenin can inhibit the growth of various cancer cells in a dose-dependent manner. nih.gov For instance, in OVCAR-3 ovarian cancer cells, diosgenin treatment led to a significant inhibition of cellular proliferation. nih.gov This inhibitory action is often coupled with the induction of apoptosis, or programmed cell death. nih.govnih.gov

The anti-proliferative and anti-migratory actions of diosgenin are mediated through the modulation of multiple cell signaling pathways. One of the key mechanisms involves the upregulation of the tumor suppressor gene PTEN, which in turn targets the PI3K/Akt/mTOR signaling pathway. nih.gov By downregulating the expression of key proteins in this pathway, such as PI3K, Akt, and mTOR, diosgenin effectively hinders cancer cell proliferation and invasion. nih.gov Furthermore, diosgenin has been shown to suppress the S-phase kinase-associated protein (Skp-2), which plays a role in cell cycle progression, thereby inhibiting the viability and motility of breast cancer cells. nih.gov In hepatocellular carcinoma cells, diosgenin inhibits the STAT3 signaling pathway, leading to the suppression of proliferation and chemosensitization.

Studies have also highlighted diosgenin's ability to reduce the migration and invasion of cancer cells. nih.gov In ovarian cancer cells, exposure to diosgenin resulted in decreased cell migration. nih.gov The anticancer effects of diosgenin have been observed across a variety of cancer types, suggesting a broad-spectrum, multitarget-based chemopreventive or therapeutic potential. science.govcapes.gov.br

| Cell Line | Effect | Key Mechanistic Findings | Reference |

|---|---|---|---|

| OVCAR-3 (Ovarian Cancer) | Inhibited proliferation and migration, induced apoptosis | Upregulation of PTEN, downregulation of PI3K/Akt/mTOR signaling | nih.gov |

| MCF-7 (Breast Cancer) | Decreased growth rate, cytotoxicity | Suppression of S-phase kinase-associated protein (Skp-2) | nih.govnih.gov |

| HepG2 (Hepatocellular Carcinoma) | Suppressed proliferation | Inhibition of STAT3 signaling pathway | |

| Sarcoma-180 | Inhibited tumor growth in vivo | Achieved through immunostimulating properties | nih.gov |

Immunomodulatory Activities

This compound (diosgenin) exhibits notable immunomodulatory activities, influencing both innate and adaptive immune responses. nih.govnih.gov Research has shown that diosgenin can enhance non-specific and specific cellular immune responses. nih.gov In vivo studies with sarcoma-180-bearing mice demonstrated that diosgenin significantly increased the weights of the thymus and spleen, crucial organs of the immune system. nih.gov

At the cellular level, diosgenin stimulates lymphocyte transformation and enhances the phagocytic capability of macrophages. nih.gov It also promotes the secretion of important signaling molecules, known as cytokines, such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in macrophages. nih.gov This suggests that the anti-tumor effects of diosgenin may be mediated by its immunostimulating properties rather than direct cytotoxicity to cancer cells. nih.gov

Furthermore, diosgenin has been found to enhance regulatory T-cell (Treg) immunity in the context of food allergies. tmu.edu.tw It can attenuate intestinal allergic responses by up-regulating the expression of Foxp3, a key transcription factor for Tregs, and enhancing the production of the anti-inflammatory cytokine IL-10. tmu.edu.tw This indicates a potential role for diosgenin in modulating immune tolerance. Other steroidal saponins have also been shown to regulate CD4+ and CD8+ T-cells, leading to tumor cell lysis. encyclopedia.pub

| Immune Cell/System | Effect of Diosgenin | Key Mechanistic Findings | Reference |

|---|---|---|---|

| Lymphocytes | Stimulated transformation | Enhancement of cellular immune response | nih.gov |

| Macrophages | Enhanced phagocytic capability, promoted secretion of NO and TNF-α | Activation of non-specific immune response | nih.gov |

| Regulatory T-cells (Tregs) | Enhanced immunity, increased IL-10 expression | Upregulation of Foxp3 in intestinal inflammatory sites | tmu.edu.tw |

| Sarcoma-180-bearing mice | Increased thymus and spleen weights, increased serum TNF-α | In vivo immunostimulation | nih.gov |

Membrane Permeabilization Mechanisms

The interaction of this compound (diosgenin) with cellular membranes plays a role in its biological activities. Studies have shown that diosgenin can affect membrane permeability and fluidity. researchgate.net For instance, in Staphylococcus aureus, diosgenin treatment led to an increase in membrane permeability. researchgate.net

Research using model phospholipid bilayer membranes has provided insights into the physicochemical effects of diosgenin. dlsu.edu.ph Diosgenin has been shown to induce an ordering effect on the phospholipid bilayer, similar to cholesterol, up to a certain concentration. dlsu.edu.ph This suggests that diosgenin can integrate into cell membranes and modulate their physical properties. However, at higher concentrations, unlike cholesterol, diosgenin can alter the interactions of the phospholipid headgroups. dlsu.edu.ph

The permeability of diosgenin itself across biological membranes has also been investigated. Studies using Caco-2 cell monolayers, a model of the intestinal barrier, have shown that diosgenin has moderate intestinal permeability. nih.gov However, its absorption appears to be limited by the action of efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of cells. nih.govusda.gov The interaction with and modulation of cell membranes is a key aspect of the activity of diosgenin against various pathogens, including the amoeba Naegleria fowleri, where it acts on the surface membrane. nih.gov

Enzyme Inhibition (e.g., cAMP Phosphodiesterase)

This compound (diosgenin) has been identified as an inhibitor of several enzymes, which contributes to its pharmacological effects. A notable example is its inhibitory activity against enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. nih.gov The inhibition of these enzymes can slow down the digestion of carbohydrates, leading to a reduction in post-meal blood glucose levels. nih.gov Kinetic studies have revealed that diosgenin binds to α-amylase in an uncompetitive manner. nih.gov

In addition to metabolic enzymes, diosgenin and its derivatives have shown inhibitory effects on enzymes involved in inflammation. For instance, some steroidal saponins can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway. mdpi.comcorreiobraziliense.com.br Diosgenin also exhibits a modest inhibitory effect on cytochrome P450 enzymes, such as CYP3A4, which are involved in the metabolism of many drugs. nih.govusda.gov This weak interaction suggests a lower potential for drug-drug interactions. usda.gov While specific inhibition of cAMP phosphodiesterase by this compound is not prominently reported, its broad enzyme inhibitory profile highlights a significant mechanism of its action.

| Enzyme | Effect of Diosgenin | Biological Relevance | Reference |

|---|---|---|---|

| α-amylase | Inhibition (uncompetitive) | Regulation of carbohydrate metabolism, potential anti-diabetic effect | nih.gov |

| α-glucosidase | Inhibition | Regulation of carbohydrate metabolism, potential anti-diabetic effect | nih.gov |

| Cyclooxygenase-2 (COX-2) | Inhibition (by related steroidal saponins) | Anti-inflammatory effects | mdpi.comcorreiobraziliense.com.br |

| Inducible nitric oxide synthase (iNOS) | Inhibition (by related steroidal saponins) | Anti-inflammatory effects | mdpi.com |

| Cytochrome P450 3A4 (CYP3A4) | Weak inhibition | Lower potential for drug-drug interactions | usda.gov |

Plant Growth Regulation Mechanisms

In its natural plant sources, this compound (diosgenin) and other steroidal saponins play roles in growth and defense. The biosynthesis of diosgenin is a complex process involving multiple enzymes, including those from the cytochrome P450 family. nih.gov The production of these compounds can be influenced by various factors, including elicitors.

For example, studies on fenugreek (Trigonella foenum-graecum) have shown that the application of silver nanoparticles can enhance both plant growth and the synthesis of diosgenin. nih.gov This suggests that diosgenin production can be a response to certain stressors, and the compound itself may contribute to the plant's stress management and disease resistance. nih.gov The biosynthesis of diosgenin is regulated by a network of transcription factors and enzymes, and understanding this regulation is key to potentially enhancing its production in medicinal plants through genetic engineering. nih.gov Furthermore, diosgenin itself is a precursor for the synthesis of other important steroidal compounds in plants.

Biotechnological Production and Metabolic Engineering of Spirostanols

In Vitro Plant Culture Techniques for Enhanced Production

In vitro plant culture offers a controlled environment for the production of secondary metabolites, independent of geographical and climatic constraints. nih.gov These techniques provide a platform for rapid multiplication and the continuous production of bioactive compounds. nih.govfrontiersin.org

Tissue Culture

Plant tissue culture involves the growth of plant cells, tissues, or organs on a nutrient-rich medium under sterile conditions. nih.govopenagrar.de This method can be broadly categorized into several approaches, including callus culture and suspension culture.

Callus Culture: This technique involves the induction of an undifferentiated mass of cells, known as a callus, from a plant explant. openagrar.de While callus cultures can be a source of secondary metabolites, they are often characterized by slow growth rates, which can limit their large-scale application. openagrar.de

Cell Suspension Culture: By transferring callus to a liquid medium, a suspension of cells and small cell aggregates can be established. openagrar.de This method is more amenable to large-scale production in bioreactors and has been successfully employed for the production of various secondary metabolites. openagrar.demdpi.com For instance, suspension cell cultures of Dioscorea deltoidea have been shown to produce furostanol glycosides. mdpi.com

The composition of the culture medium, including plant growth regulators like auxins and cytokinins, plays a crucial role in inducing callus formation and subsequent metabolite production. plantbreedbio.orgyoutube.com

Root Culture

Root cultures, particularly hairy root cultures, have emerged as a promising system for the production of secondary metabolites that are naturally synthesized in the roots of the parent plant. nih.gov

Hairy Root Culture: These are differentiated cultures of transformed roots generated through the infection of plant tissue with Agrobacterium rhizogenes. nih.govnih.gov Hairy roots are characterized by their rapid growth in hormone-free media, genetic stability, and the ability to produce the same phytochemical profile as the parent plant's roots. nih.govnih.gov This technology has been successfully applied to various medicinal plants for the production of compounds like terpenoids and steroids. nih.govresearchgate.net The productivity of hairy root cultures can be further enhanced through elicitation, a process that involves treating the cultures with specific agents to stimulate secondary metabolite biosynthesis. nih.gov

Hairy root cultures are considered a valuable biotechnological tool for the industrial production of plant-derived compounds due to their high productivity and stability. nih.govfrontiersin.org

Embryo Culture

Somatic embryogenesis is a process where somatic cells are induced to form embryos, which can then develop into whole plants. nih.govnih.gov This technique offers a powerful tool for mass propagation and the production of secondary metabolites. nih.gov

Somatic embryos can be cultured in suspension, providing a system for generating large quantities of biomass and valuable compounds. nih.gov The process typically involves the induction of embryogenic callus from explants, followed by the development and maturation of somatic embryos. youtube.comyoutube.com The manipulation of plant growth regulators in the culture medium is critical for controlling the different stages of somatic embryogenesis. youtube.comnih.gov This method has been explored for the production of various secondary metabolites and offers a scalable platform for bioreactor-based cultivation. nih.gov

Metabolic Engineering in Heterologous Hosts

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a desired compound. This approach is increasingly being applied to the biosynthesis of complex plant secondary metabolites, including spirostanols, in microbial hosts.

Genetic Manipulation for Pathway Optimization

The biosynthesis of spirostanols involves a complex series of enzymatic reactions. nih.gov Metabolic engineering strategies aim to optimize this pathway by identifying and overcoming rate-limiting steps. mdpi.com

Key approaches include:

Overexpression of Key Enzymes: Increasing the expression of genes encoding crucial enzymes in the biosynthetic pathway can lead to a significant increase in the final product yield. hortherbpublisher.com

Downregulation of Competing Pathways: By suppressing the expression of genes involved in competing metabolic pathways, more precursors can be channeled towards the desired product. hortherbpublisher.com

Introduction of Novel Genes: The introduction of genes from other organisms can create novel biosynthetic pathways or enhance existing ones.

Transcription factors, which regulate the expression of multiple genes in a pathway, are also key targets for genetic manipulation to enhance the production of secondary metabolites. frontiersin.org

Biosynthesis in Alternative Microbial Systems

The production of spirostanols can be achieved in heterologous microbial hosts such as Escherichia coli and yeast (Saccharomyces cerevisiae). These microorganisms offer several advantages over plant-based systems, including rapid growth rates, well-established genetic tools, and scalability of fermentation processes.

The successful reconstruction of the spirostanol (B12661974) biosynthetic pathway in a microbial host requires the identification and transfer of all the necessary plant genes. While challenging, this approach holds significant promise for the industrial production of these valuable compounds. The study of steroidal saponin (B1150181) biosynthesis in engineered bacteria can also provide valuable insights for identifying new candidate genes and for the industrial production of drugs. nih.gov

Conclusion and Future Perspectives in 25r 5alpha Spirost 9 11 En 3beta Ol Research

Current Gaps and Unanswered Questions in Spirostanol (B12661974) Research

Despite significant progress in the isolation and characterization of numerous spirostanol saponins (B1172615), several fundamental gaps in our understanding persist. These knowledge gaps represent significant hurdles in fully harnessing the therapeutic and industrial potential of these compounds, including (25R)-5alpha-Spirost-9(11)-en-3beta-ol.

A primary area of uncertainty lies in the complete elucidation of their biosynthetic pathways. While the general sterol-to-saponin conversion is understood, the specific enzymes and regulatory mechanisms governing the intricate hydroxylation, oxidation, and particularly the glycosylation steps remain largely unknown for many spirostanols. nih.gov The glycosylation process, which involves the attachment of sugar moieties to the aglycone, is crucial as it significantly influences the solubility, bioavailability, and pharmacological activity of the resulting saponin (B1150181). globalchemmall.com Understanding the specific glycosyltransferases involved in the biosynthesis of saponins derived from this compound is a critical unanswered question.

Furthermore, the precise molecular mechanisms underlying the diverse biological activities of spirostanols are not fully characterized. While many studies have demonstrated their cytotoxic, anti-inflammatory, and immunological activities, the specific cellular targets and signaling pathways they modulate often remain elusive. plantaedb.com For this compound, identifying its specific protein interactions and downstream effects is a key area for future investigation. The complex interplay between their structure and function, known as the structure-activity relationship (SAR), also requires more in-depth exploration. globalchemmall.com

Another significant challenge is the often-low natural abundance of these compounds, which hampers their large-scale production and further research. While not a direct research question, developing sustainable and efficient methods for their synthesis or enhanced production in plant systems is a critical need.

Emerging Methodologies and Research Tools for Spirostanol Studies

Recent technological advancements are providing powerful new tools to address the existing gaps in spirostanol research. These emerging methodologies are poised to revolutionize the study of compounds like this compound.

Advanced Chromatographic and Spectrometric Techniques:

The analysis and purification of spirostanols from complex plant extracts have been significantly enhanced by the development of sophisticated analytical techniques. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are now routinely coupled with a variety of sensitive detectors. These include:

Mass Spectrometry (MS): Techniques like Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS) provide accurate mass data for formula identification and structural information through fragmentation patterns.

Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD): These detectors are particularly useful for quantifying compounds like spirostanols that lack strong UV chromophores.

Supercritical Fluid Chromatography (SFC): This technique shows promise for the separation of hydrophilic furostanol saponins and offers higher resolution and shorter run times compared to traditional methods.

These advanced methods enable the rapid and accurate identification and quantification of spirostanols, even in minute quantities, which will be invaluable for studying the natural occurrence and metabolic fate of this compound.

Computational and In Silico Approaches:

Computational modeling has emerged as a powerful tool for predicting the biological activities and elucidating the structure-activity relationships of spirostanols. globalchemmall.com

Molecular Docking: This technique can predict the binding affinity and interaction of a spirostanol with specific protein targets, providing insights into its potential mechanism of action. plantaedb.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, aiding in the design of more potent analogs. globalchemmall.com

Density Functional Theory (DFT) Calculations: These calculations can be used to predict NMR chemical shifts, aiding in the structural elucidation of new spirostanol compounds. plantaedb.com

Applying these computational tools to this compound could help to predict its potential biological targets and guide further experimental investigations.

Potential Directions for Future Academic and Mechanistic Investigations

The future of research on this compound will likely be driven by a multi-pronged approach that integrates advanced analytical techniques, computational modeling, and in-depth biological assays.

A crucial first step will be the comprehensive profiling of this compound in its natural sources using the advanced chromatographic and spectrometric methods described above. This will provide a clearer picture of its natural abundance and co-occurrence with other related saponins.

Subsequent research should focus on elucidating its biosynthetic pathway. This could involve transcriptomic and metabolomic studies of the source organism to identify candidate genes encoding the enzymes responsible for its formation. Heterologous expression and characterization of these enzymes would provide definitive proof of their function.

Mechanistic studies will be central to understanding the biological relevance of this compound. Building on computational predictions, in vitro and in vivo studies can be designed to validate its interaction with specific cellular targets and to characterize its effects on relevant signaling pathways. plantaedb.com Given the known activities of other spirostanols, investigating its potential anti-inflammatory, cytotoxic, and immunomodulatory properties would be a logical starting point.

Furthermore, the generation of a library of derivatives through chemical or enzymatic modification of the this compound backbone could lead to the discovery of compounds with enhanced activity or improved pharmacokinetic properties. The structure-activity relationships within this library could be systematically explored using QSAR and other computational approaches.

Finally, exploring novel delivery systems, such as encapsulation, could enhance the bioavailability and stability of this compound, paving the way for its potential application in various fields.

Q & A

Q. What are the critical steps for synthesizing and characterizing (25R)-5alpha-Spirost-9(11)-en-3beta-ol in a laboratory setting?

- Methodological Answer : Synthesis requires precise control of stereochemistry at C25 (R-configuration) and the Δ⁹(¹¹) double bond. Use chiral catalysts or enzymatic methods to ensure configuration fidelity . Characterization should combine NMR (¹H/¹³C, DEPT, COSY) for structural elucidation and XRD for crystallographic confirmation. Purity validation via HPLC with UV/ELSD detection is essential, as impurities in spirostanols can skew pharmacological data .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., Q1A) using forced degradation (heat, light, humidity). Monitor degradation products via LC-MS and compare retention times with known spirostanol analogs. Establish degradation kinetics using Arrhenius equations to predict shelf life .

Advanced Research Questions

Q. What experimental designs are optimal for investigating the structure-activity relationship (SAR) of this compound in biological systems?

- Methodological Answer : Employ a hybrid approach:

- In silico : Molecular docking (e.g., AutoDock Vina) to predict binding affinity with sterol-binding proteins .

- In vitro : Use HEK293 or CHO-K1 cells transfected with GPCRs (e.g., Smoothened receptor) to assess signaling modulation.

- In vivo : Zebrafish models for rapid toxicity and efficacy screening .

Cross-validate results with isotopic labeling (e.g., ¹⁴C) to track metabolic pathways .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Analytical Validation : Replicate assays using standardized protocols (e.g., OECD 423 for toxicity) and compare with literature LD₅₀ values (e.g., rodent oral LD₅₀ >8 g/kg) .

- Batch Analysis : Test multiple synthetic batches for impurities via LC-HRMS to rule out batch-dependent variability .

- Contextual Factors : Control for cell line heterogeneity (e.g., ATCC authentication) and solvent effects (DMSO vs. ethanol) in bioassays .

Q. What methodologies are recommended for studying the environmental fate of this compound in aquatic ecosystems?

- Methodological Answer : Design a tiered assessment:

- Phase 1 : Measure logP and soil adsorption coefficients (Kd) to predict bioavailability .

- Phase 2 : Use microcosms to simulate biodegradation (OECD 301F) and quantify metabolites via GC-MS .

- Phase 3 : Assess trophic transfer using Daphnia magna and Danio rerio models, focusing on bioaccumulation factors (BAFs) .

Theoretical and Data-Driven Questions

Q. How can computational modeling enhance the interpretation of this compound’s spectroscopic data?

Q. What frameworks are suitable for hypothesizing novel biosynthetic pathways of this compound in plant systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |